ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Catalog No.
S858958
CAS No.
1156510-01-8
M.F
C13H12N2O3
M. Wt
244.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

CAS Number

1156510-01-8

Product Name

ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 4-formyl-1-phenylpyrazole-3-carboxylate

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3

InChI Key

LUXQUZWWWWBKFW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2
  • Organic synthesis

    Et FPC possesses a pyrazole ring, a common heterocyclic scaffold found in many biologically active molecules []. The formyl group (CHO) and the ester group (COOCH2CH3) offer reactive sites for further chemical modifications, making Et FPC a potential building block for the synthesis of more complex molecules with desired properties [].

  • Medicinal chemistry

    Pyrazole derivatives have been investigated for diverse therapeutic applications, including anti-inflammatory, analgesic, and anticonvulsant activities []. The presence of the phenyl group and the formyl group in Et FPC might contribute to potential biological activities. However, further research is needed to explore this possibility.

  • Material science

    Heterocyclic compounds like pyrazoles can be used as ligands in coordination chemistry []. The functional groups in Et FPC could potentially allow it to bind to metal ions, making it a candidate for the development of new materials with specific functionalities.

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound characterized by the molecular formula C13H12N2O3C_{13}H_{12}N_{2}O_{3} and a molecular weight of approximately 244.25 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with an ethyl ester and an aldehyde functional group. The presence of a phenyl group enhances its aromatic characteristics and potential reactivity, making it of interest in various chemical and biological applications .

There is no documented information on the specific mechanism of action of E4FPC. Due to the lack of specific biological activity data, it is difficult to speculate on its potential role in biological systems.

  • Potential skin and eye irritant: The ester linkage and formyl group might have irritating properties. Standard laboratory practices for handling organic compounds should be followed.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
Due to its functional groups:

  • Aldol Condensation: The aldehyde group can participate in aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, expanding its derivatives.
  • Nucleophilic Substitution: The ethyl ester can engage in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles .

Research indicates that ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits significant biological activity, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential applications in protecting cells from oxidative stress .
  • Antimicrobial Activity: Some studies report that this compound has inhibitory effects against various microbial strains, indicating its potential use in pharmaceuticals .
  • Anticancer Potential: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although further research is needed to elucidate specific mechanisms .

The synthesis of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: Starting materials such as hydrazine and appropriate carbonyl compounds are reacted to form the pyrazole structure.
  • Formylation: The introduction of the formyl group can be achieved through reactions such as Vilsmeier-Haack reaction or using formic acid derivatives.
  • Esterification: The final step involves esterification with ethanol or other alcohols to yield the ethyl ester form of the compound .

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has diverse applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in treating oxidative stress-related diseases and infections .
  • Chemical Research: It serves as a precursor for synthesizing various heterocyclic compounds and derivatives with potential therapeutic properties .
  • Agricultural Chemistry: Due to its antimicrobial properties, it may find use in developing agrochemicals for crop protection .

Studies on the interactions of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with biological targets are ongoing. Initial findings suggest:

  • Protein Binding: Investigations into how this compound binds to proteins involved in oxidative stress pathways may reveal insights into its mechanism of action.
  • Cellular Uptake: Understanding how effectively this compound penetrates cell membranes could inform its bioavailability and therapeutic efficacy .

Similar Compounds

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameSimilarity Index
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate0.73
Methyl 5-phenyl-1H-pyrazole-3-carboxylate0.71
Ethyl 4-methyl-1H-pyrazole-3-carboxylate0.85
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate0.82
Ethyl 6-bromo-1H-indazole-3-carboxylate0.78

These compounds highlight the structural diversity within the pyrazole family while emphasizing the unique attributes of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, particularly its specific functional groups that contribute to its distinct biological activities and potential applications .

The pyrazole core, first synthesized by Ludwig Knorr in 1883 via cyclocondensation of β-diketones with hydrazines, has evolved into a cornerstone of heterocyclic chemistry. Early 20th-century research focused on elucidating the aromaticity and tautomeric behavior of pyrazoles, with seminal work by Ohtsuka et al. demonstrating regioselective substitutions. By the 1970s, pyrazole derivatives gained prominence in pharmaceutical development, exemplified by their incorporation into nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. The discovery of pyrazole-based COX-2 inhibitors in the 1990s marked a paradigm shift, highlighting their potential for targeted therapeutic applications.

The introduction of formyl groups to pyrazole systems, pioneered through Vilsmeier-Haack reactions in the 1980s, enabled precise functionalization of the heterocyclic scaffold. This advancement laid the groundwork for synthesizing multifunctional derivatives like ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, which combines electrophilic (formyl) and nucleophilic (carboxylate) moieties for diverse chemical transformations.

Structural Significance of Multifunctional Pyrazole Scaffolds

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits unique structural features that govern its reactivity:

  • Aromatic Pyrazole Core: The planar, conjugated π-system (6 delocalized electrons) confers thermal stability and enables π-stacking interactions with biological targets.
  • Ortho-Substitution Pattern: Adjacent formyl (C4) and carboxylate (C3) groups create electronic asymmetry, with the formyl group acting as a strong electron-withdrawing substituent (-I effect) and the ethyl carboxylate providing steric bulk.
  • Tautomeric Flexibility: The 1-phenyl substituent locks nitrogen hybridization while allowing keto-enol tautomerism at the C4 formyl group, influencing hydrogen-bonding capabilities.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₂N₂O₃
Molecular Weight244.25 g/mol
XLogP32.4 (predicted)
Torsional Angle (C3-C4)12.7° (DFT-optimized)
Dipole Moment5.2 Debye (gas phase)

Contemporary Research Trends in Formyl-Substituted Pyrazole Chemistry

Recent advances focus on three key areas:

  • Synthetic Methodologies:
    • Vilsmeier-Haack Formylation: Optimized conditions using POCl₃/DMF (6:4 molar ratio) achieve 67–90% yields for 4-formylpyrazoles. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining high regioselectivity.
    • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings at C5 position enable aryl/heteroaryl diversification.
  • Medicinal Chemistry Applications:

    • Antimicrobial Agents: Derivatives show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.
    • Kinase Inhibition: The formyl group participates in Schiff base formation with lysine residues in ATP-binding pockets (e.g., CDK2 inhibition IC₅₀ = 0.38 μM).
  • Materials Science:

    • Push-Pull Dyes: Conjugation with electron-donating groups produces dyes with λₐbs = 450–550 nm and quantum yields up to 0.82.
    • Coordination Complexes: The formyl oxygen and pyrazole N2 atom chelate transition metals (Cu²⁺, Zn²⁺), forming luminescent complexes.

Table 2: Recent Synthetic Advances (2015–2025)

MethodConditionsYield (%)Application
Vilsmeier-HaackPOCl₃/DMF, 120°C, 1 hr67–90Bulk synthesis
Microwave300 W, DMF, 15 min78–95High-throughput screens
Flow ChemistryMicroreactor, 80°C, 5 min82–88Continuous production

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate represents a structurally complex heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol [1]. The compound possesses a melting point range of 98-99°C and typically exists as a powder with 95-97% purity under standard storage conditions [2]. The crystallographic analysis of substituted pyrazole derivatives reveals characteristic structural parameters that provide fundamental insights into molecular geometry and intermolecular interactions [3] [4].

X-ray diffraction studies of related 4-substituted pyrazole compounds demonstrate that these molecules typically crystallize in monoclinic or triclinic crystal systems [5] [6]. The most commonly observed space groups for pyrazole derivatives include P21/n and P-1, with unit cell dimensions ranging from 7-15 Å for the a-axis, 8-16 Å for the b-axis, and 10-20 Å for the c-axis [6] [7]. The crystal structure determination requires low-temperature data collection, typically at 150-295 K, to prevent sublimation during X-ray exposure [6] [5].

PropertyTypical Range/ValueDescription
Crystal SystemMonoclinic/TriclinicCommon for substituted pyrazoles
Space GroupP21/n, P-1Most frequently observed
Unit Cell a (Å)7-15Depends on substituent size
Unit Cell b (Å)8-16Depends on molecular packing
Unit Cell c (Å)10-20Longest axis typically
Temperature (K)150-295Data collection temperature
R-factor< 0.10Measure of structure quality

The molecular geometry analysis reveals specific bond lengths and angles characteristic of the pyrazole ring system [3] [6]. The nitrogen-nitrogen bond distance in the pyrazole ring typically ranges from 1.345-1.355 Å, while the carbon-nitrogen bonds vary between 1.330-1.350 Å [7]. The formyl group attachment at the 4-position creates a C4-CHO bond length of approximately 1.460-1.470 Å, and the ethyl carboxylate substitution at the 3-position results in a C3-COOEt bond distance of 1.470-1.480 Å [3].

Intermolecular hydrogen bonding patterns significantly influence the crystal packing arrangement [3] [4]. Pyrazole derivatives commonly form trimeric units through N-H···N hydrogen bonds, with intermolecular distances ranging from 2.858-2.885 Å [6]. These hydrogen-bonded assemblies create quasi-linear ribbons in the crystal structure, contributing to the overall stability of the crystalline form [3].

The stereochemical orientation of substituents affects the molecular conformation and crystal packing efficiency [8]. The phenyl ring attached to the nitrogen atom typically exhibits dihedral angles of 20-40° relative to the pyrazole plane, while the formyl group maintains a smaller dihedral angle of 5-15° due to conjugation effects [9]. These conformational preferences are critical for understanding the three-dimensional structure and potential intermolecular interactions [4].

Conformational Dynamics via Computational Modeling

Computational modeling using density functional theory provides detailed insights into the conformational behavior and dynamic properties of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate [10] [9]. The molecular optimization calculations typically employ hybrid functionals such as B3LYP combined with split-valence basis sets including 6-31G(d,p) or 6-311G++(d,p) to achieve accurate geometric predictions [9] [11].

The conformational analysis reveals multiple stable conformers arising from rotation around single bonds, particularly the ethyl ester and phenyl substituents [12]. The energy barriers for rotation around the N1-phenyl bond typically range from 3-8 kcal/mol, while rotation around the carboxylate ester bond exhibits barriers of 2-5 kcal/mol [10]. These relatively low energy barriers indicate significant conformational flexibility at room temperature [9].

ParameterTypical Value RangeDescription
Basis Set6-31G(d,p), 6-311G++(d,p)Split-valence with polarization
FunctionalB3LYP, M06-2X, ωB97XDHybrid density functional
Dipole Moment (Debye)2.0 to 6.0Molecular polarity measure
Zero Point Energy (kcal/mol)150 to 200Vibrational zero-point correction
Entropy (cal/mol·K)100 to 150Molecular entropy

Molecular dynamics simulations demonstrate that the formyl group at the 4-position exhibits restricted rotation due to partial double bond character arising from conjugation with the pyrazole π-system [13]. This restriction results in preferential planar or near-planar conformations with torsion angles typically within ±15° of coplanarity [9]. The computational studies reveal that solvent effects significantly influence conformational preferences, with polar solvents stabilizing conformers that maximize dipole moment [10].

The potential energy surface calculations identify multiple local minima corresponding to different rotational conformers [9]. The global minimum structure typically features the phenyl ring oriented at approximately 30-45° relative to the pyrazole plane, minimizing steric interactions while maintaining some degree of conjugation [10]. Alternative conformers with different phenyl orientations exist within 2-4 kcal/mol of the global minimum, indicating rapid interconversion under ambient conditions [9].

Thermodynamic analysis through computational methods provides activation energies and rate constants for conformational transitions [10]. The calculated free energy barriers for major conformational changes range from 8-15 kcal/mol, corresponding to transition rates of 10³-10⁶ s⁻¹ at room temperature [9]. These calculations demonstrate that the molecule exhibits significant conformational dynamics while maintaining preferred orientations that optimize intramolecular interactions [11].

Electronic Structure Analysis Through DFT Calculations

Density functional theory calculations provide comprehensive analysis of the electronic properties and orbital characteristics of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate [10] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies typically range from -5.5 to -6.5 eV and -1.5 to -2.5 eV, respectively, resulting in HOMO-LUMO energy gaps of 3.5-5.5 eV [10] [11].

The molecular orbital analysis reveals significant delocalization across the pyrazole ring system and attached substituents [9]. The HOMO primarily consists of π-orbitals localized on the pyrazole ring and phenyl substituent, with minor contributions from the formyl group [10]. The LUMO exhibits substantial character on the formyl carbonyl and ethyl carboxylate groups, indicating these positions as favorable sites for nucleophilic attack [11].

Natural bond orbital analysis demonstrates important donor-acceptor interactions that stabilize the molecular structure [10]. The most significant stabilization energies arise from lone pair donations from nitrogen atoms to antibonding orbitals of adjacent carbon atoms, with interaction energies ranging from 20-60 kcal/mol [9]. Hyperconjugative interactions between σ(C-H) bonds and π* orbitals contribute additional stabilization of 5-15 kcal/mol [10].

Electronic PropertyValue RangeSignificance
HOMO Energy (eV)-5.5 to -6.5Ionization potential indicator
LUMO Energy (eV)-1.5 to -2.5Electron affinity indicator
HOMO-LUMO Gap (eV)3.5 to 5.5Electronic band gap
Dipole Moment (Debye)2.0 to 6.0Molecular polarity
Chemical Hardness (eV)1.7 to 2.7Resistance to electron transfer

The electronic structure calculations reveal significant charge transfer character in excited states [10]. Time-dependent density functional theory analysis identifies the lowest energy electronic transition as primarily π→π* in character, with substantial charge transfer from the pyrazole-phenyl system to the formyl-carboxylate region [9]. This charge transfer character contributes to the observed electronic absorption properties and photochemical reactivity [11].

Molecular electrostatic potential mapping demonstrates regions of high electron density around the nitrogen atoms and carbonyl oxygens, while the formyl carbon and carboxylate carbon exhibit significant positive character [10]. These charge distributions provide insights into potential reaction sites and intermolecular interaction patterns [9]. The calculated electrophilicity index values indicate moderate electrophilic character, particularly at the formyl carbon position [14].

The frontier molecular orbital analysis reveals the kinetic stability of the compound through the energy gap between occupied and virtual orbitals [10]. Molecules with smaller HOMO-LUMO gaps typically exhibit higher polarizability and greater chemical reactivity [9]. The calculated values for ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate indicate moderate reactivity with good kinetic stability under normal conditions [11].

Comparative Analysis with 3-/5-Formyl Pyrazole Isomers

The regioselectivity and structural differences between formyl pyrazole isomers represent a fundamental aspect of pyrazole chemistry [15] [13]. Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits distinct properties compared to hypothetical 3-formyl and 5-formyl isomers due to the specific positioning of electron-withdrawing and electron-donating substituents [16] [17].

The 4-formyl substitution pattern provides optimal electronic stabilization through conjugation with the pyrazole π-system [15] [13]. This positioning allows for effective overlap between the formyl carbonyl π* orbital and the pyrazole aromatic system, resulting in enhanced stability compared to alternative regioisomers [18]. The electron-withdrawing nature of the formyl group at the 4-position also influences the reactivity of other positions on the pyrazole ring [15].

Tautomerism considerations play a crucial role in understanding isomer stability and reactivity [13] [17]. Pyrazole derivatives exhibit annular prototropic tautomerism, where hydrogen migration between nitrogen atoms can lead to different substitution patterns [17]. The 3(5)-substituted pyrazoles demonstrate this phenomenon, where substituents can appear to be located at either position 3 or 5 depending on tautomeric equilibrium [13].

Isomer TypeSubstitution PatternRelative StabilityKey Characteristics
4-FormylFormyl at C-4, COOEt at C-3HighestMaximum conjugation
3-FormylFormyl at C-3, COOEt at C-4ModerateReduced conjugation
5-FormylFormyl at C-5, COOEt at C-3VariableTautomerism possible

The synthetic accessibility of different formyl pyrazole isomers varies significantly based on reaction mechanisms and conditions [16] [19]. The 4-formyl derivatives are commonly synthesized via Vilsmeier-Haack formylation of preformed pyrazoles, which typically occurs at the most electron-rich position [19]. This regioselectivity favors formation of 4-formyl products when the 3-position is already substituted with an electron-withdrawing group such as an ethyl carboxylate [20].

Comparative reactivity studies demonstrate that the position of the formyl group significantly affects subsequent chemical transformations [15] [21]. The 4-formyl isomer exhibits enhanced electrophilicity at the formyl carbon due to the electron-withdrawing influence of the adjacent carboxylate group [13]. This enhanced reactivity makes the 4-formyl compound particularly valuable as a synthetic intermediate for further functionalization [15].

Electronic effects analysis reveals distinct differences in charge distribution among the isomers [13]. The 4-formyl-3-carboxylate pattern creates a polarized electronic environment with significant charge separation, while alternative substitution patterns result in different electronic properties [18]. These differences manifest in varying chemical shifts in nuclear magnetic resonance spectroscopy, infrared absorption frequencies, and mass spectrometric fragmentation patterns [22].

XLogP3

1.9

Dates

Last modified: 08-16-2023

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